1,7-Bis(9-acridinyl)heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(7-acridin-9-ylheptyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTZWEXADJYOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570161 | |
| Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141946-28-3 | |
| Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,7 Bis 9 Acridinyl Heptane and Analogous Bis Acridines
Strategic Approaches to the Synthesis of Bridged Bis-Acridine Scaffolds
The construction of bridged bis-acridine scaffolds, such as 1,7-bis(9-acridinyl)heptane, primarily relies on the coupling of two acridine (B1665455) units with a suitable linker. The choice of synthetic strategy is often dictated by the desired linker length and functionality, as well as the substitution pattern on the acridine rings.
Condensation Reactions Utilizing Diamine Tethers
A prevalent and versatile method for synthesizing bis-acridines involves the condensation of an activated acridine precursor with a diamine. This approach allows for the systematic variation of the linker length by employing diamines of different chain lengths. For instance, the synthesis of analogous polyamine-linked bis-acridines has been successfully achieved by reacting a 9-substituted acridine with a diamine. mdpi.com The reaction typically proceeds via nucleophilic substitution at the 9-position of the acridine ring.
A common precursor for this reaction is 9-chloroacridine, which readily undergoes substitution with primary amines. The synthesis of a series of bis-acridine derivatives has been reported through the condensation of 9-chloro-2,4-(un)substituted acridines with various diamines. ipb.pt Similarly, N,N'-bis[methyl(4'-acridinyl)]aminoethylamine has been prepared from the reaction of 4-(bromomethyl)acridine with ethylenediamine. mdpi.com While this method is effective, it can sometimes require harsh reaction conditions, such as high temperatures, and may lead to the formation of byproducts. mdpi.com
The general scheme for the synthesis of bis-acridines via diamine condensation is depicted below:
Scheme 1: General Synthesis of Bis-Acridines via Diamine Condensation 2 * Acridine-X + H₂N-(CH₂)n-NH₂ → Acridine-NH-(CH₂)n-NH-Acridine + 2 * HX
Spectroscopic Characterization and Photophysical Properties of 1,7 Bis 9 Acridinyl Heptane
Electronic Absorption and Emission Spectroscopy
The photophysical behavior of 1,7-Bis(9-acridinyl)heptane is governed by the electronic properties of the acridine (B1665455) chromophores and their spatial relationship, which is dictated by the heptane (B126788) chain.
Analysis of UV-Visible Absorption Spectra and Electronic Transitions
The electronic absorption spectrum of compounds containing the acridine core is characterized by distinct bands in the ultraviolet (UV) and visible regions, corresponding to π→π* electronic transitions within the aromatic system. For bis-acridinyl compounds, the absorption profile is expected to be similar to that of the parent acridine molecule, though the presence of two chromophores may lead to variations in molar absorptivity.
The UV-visible absorption spectrum of the closely related 9,9'-bisacridinyl in 2-methylbutane at 293 K shows a structured band with maxima at approximately 380 nm and 401 nm. nih.govacs.org These absorption bands are attributed to the S₀ → S₁ electronic transition of the acridine moiety. The fine structure observed in non-polar solvents is characteristic of the vibrational levels associated with this electronic transition.
Table 1: Representative UV-Visible Absorption Data for a Related Bis-acridinyl Compound
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| 9,9'-Bisacridinyl | 2-Methylbutane | 380, 401 |
Data for 9,9'-Bisacridinyl, a related compound without the heptane linker, is presented due to the lack of specific experimental data for this compound. nih.govacs.org
Fluorescence Spectroscopy and Luminescence Characteristics
Acridine derivatives are well-known for their fluorescent properties, and this compound is expected to exhibit strong luminescence. Upon excitation at its absorption maxima, the molecule is promoted to an excited singlet state (S₁), from which it can relax to the ground state (S₀) via the emission of a photon.
The fluorescence emission of 9,9'-bisacridinyl in 2-methylbutane displays a structured emission band with a maximum at approximately 406 nm and a shoulder at 426 nm. nih.govacs.org This emission is the mirror image of the absorption spectrum, which is typical for rigid fluorescent molecules. The small Stokes shift (the difference between the absorption and emission maxima) is indicative of a minimal change in geometry between the ground and excited states.
Table 2: Representative Fluorescence Emission Data for a Related Bis-acridinyl Compound
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) |
| 9,9'-Bisacridinyl | 2-Methylbutane | Not Specified | 406, 426 (shoulder) |
Data for 9,9'-Bisacridinyl is presented as a proxy due to the absence of specific data for this compound. nih.govacs.org
Solvatochromic Effects and Environmental Sensitivity of Photophysical Behavior
The photophysical properties of acridine-based compounds can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In the case of 9,9'-bisacridinyl, studies have shown that as the solvent dipolarity increases, the fluorescence emission spectrum undergoes a red-shift and a loss of vibrational fine structure. nih.govacs.org This behavior is indicative of a more polar excited state compared to the ground state. In highly polar solvents, the formation of a twisted intramolecular charge-transfer (TICT) state can occur, leading to a large Stokes shift and a decrease in fluorescence quantum yield. nih.govacs.org For this compound, the flexible heptane linker could allow for intramolecular interactions between the two acridine rings in the excited state, potentially influencing its solvatochromic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the acridine rings and the aliphatic protons of the heptane linker. Based on the analysis of similar 9-substituted acridine derivatives, the aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons on the heptane chain would resonate in the upfield region.
A detailed analysis of the expected ¹H NMR spectrum would involve:
Aromatic Protons: The protons on the acridine rings (H1-H8) will likely appear as a series of multiplets due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the acridine nitrogen.
Aliphatic Protons: The protons of the heptane linker will exhibit characteristic chemical shifts. The methylene (B1212753) group attached directly to the acridine ring (C1') would be the most deshielded of the aliphatic protons. The protons on the central methylene group (C4') of the heptane chain would be the most shielded.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acridine Aromatic Protons | 7.0 - 9.0 | Multiplets |
| Heptane Protons (C1'-H₂) | ~3.5 - 4.0 | Triplet |
| Heptane Protons (C2'-H₂, C3'-H₂) | ~1.5 - 2.0 | Multiplets |
| Heptane Protons (C4'-H₂) | ~1.2 - 1.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. For this compound, the spectrum would be divided into two main regions: the downfield region for the aromatic carbons of the acridine rings and the upfield region for the aliphatic carbons of the heptane chain.
Key features of the expected ¹³C NMR spectrum include:
Aromatic Carbons: The 14 carbon atoms of each acridine ring system will give rise to a series of signals in the range of 120-150 ppm. The quaternary carbons, particularly C9 to which the heptane chain is attached, will have distinct chemical shifts.
Aliphatic Carbons: The seven carbon atoms of the heptane linker will appear in the aliphatic region of the spectrum, typically between 20 and 40 ppm. The chemical shift of each carbon will depend on its proximity to the electron-withdrawing acridine ring.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acridine Aromatic Carbons | 120 - 150 |
| Acridine C9 | ~140 - 150 |
| Heptane C1' | ~35 - 40 |
| Heptane C2', C3' | ~25 - 30 |
| Heptane C4' | ~20 - 25 |
Advanced Spectroscopic Probes for Excited State Dynamics
A comprehensive understanding of the behavior of this compound following light absorption requires advanced spectroscopic techniques. However, specific studies applying these methods to this particular compound are not documented in publicly accessible research.
Time-Resolved Fluorescence and Decay Kinetics
Time-resolved fluorescence spectroscopy is a powerful tool to probe the excited state lifetime and dynamics of fluorescent molecules. For bis-chromophoric systems like this compound, the fluorescence decay is often complex and can exhibit multi-exponential behavior. This complexity can arise from different conformations of the molecule, the formation of intramolecular excimers (excited state dimers), or other dynamic processes that occur on the nanosecond timescale.
In the absence of specific data for this compound, one can hypothesize based on studies of similar bis-acridine compounds. The fluorescence decay kinetics would likely be dependent on solvent polarity and viscosity, which can affect the rate of conformational changes and the stability of any intramolecular excited-state complexes. A detailed analysis would involve measuring the fluorescence decay at different wavelengths and using global analysis techniques to resolve the contributions of different excited species.
Hypothetical Fluorescence Decay Parameters for a Bis-Acridinyl Alkane
| Parameter | Description | Hypothetical Value Range |
| τ₁ (ns) | Short lifetime component, often associated with a locally excited state or a rapidly quenching conformation. | 0.5 - 2 ns |
| τ₂ (ns) | Long lifetime component, potentially corresponding to an excimer state or a more stable, emissive conformation. | 5 - 20 ns |
| A₁ / A₂ | Relative amplitudes of the decay components, indicating the proportion of each species. | Varies with solvent and temperature |
This table presents hypothetical data based on general knowledge of similar compounds and does not represent measured values for this compound.
Photoinduced Electron Transfer Mechanisms
Photoinduced electron transfer (PET) is a potential deactivation pathway for the excited state of this compound, particularly in the presence of electron donor or acceptor moieties. In such a process, one acridine ring in its excited state could act as an electron acceptor (or donor) from the other acridine ring, facilitated by the flexible heptane linker. The efficiency of PET would depend on the redox potentials of the acridine moieties and the distance and orientation between them, as dictated by the linker.
To investigate PET, techniques such as transient absorption spectroscopy would be necessary to detect the characteristic spectral signatures of the radical cation and radical anion of the acridine chromophore. The rate of PET and subsequent charge recombination could then be determined.
Intramolecular and Intermolecular Energy Transfer Processes
Energy transfer is another possible excited-state process in this compound. Intramolecular energy transfer could occur if the two acridine units are not electronically identical, for instance, due to environmental effects or slight structural differences. In such a scenario, excitation of one acridine could be followed by non-radiative transfer of the excitation energy to the other.
Intermolecular energy transfer could be studied in the presence of suitable energy acceptors or donors in solution. The efficiency of this process would provide insights into the accessibility of the excited acridine chromophores. Time-resolved fluorescence and transient absorption studies are key to elucidating the dynamics of these energy transfer processes.
Lightfastness and Photostability Studies of this compound
The photostability, or lightfastness, of a fluorescent compound is a critical parameter for its practical applications. Acridine dyes, in general, are known to have limitations in this regard. The photostability of this compound would depend on its susceptibility to photodegradation pathways, such as photooxidation or other photochemical reactions.
Studies on the photostability of this compound would involve prolonged exposure to light of relevant wavelengths and monitoring the changes in its absorption and fluorescence spectra over time. The quantum yield of photodegradation could be determined to quantify its lightfastness. The degradation products could also be analyzed to understand the mechanisms of photodecomposition. Factors such as the presence of oxygen and the nature of the solvent would be expected to significantly influence the photostability of the compound.
Interactions of 1,7 Bis 9 Acridinyl Heptane with Biological Macromolecules and Systems
Deoxyribonucleic Acid (DNA) Intercalation Mechanisms and Binding Thermodynamics
The interaction of 1,7-Bis(9-acridinyl)heptane with the DNA double helix is a multifaceted process characterized by specific binding modes, quantifiable affinities, and notable effects on DNA structure and stability.
Modes of DNA Interaction: Classical Intercalation and Groove Binding
Acridine (B1665455) derivatives are well-documented DNA intercalating agents, and this compound is no exception. The planar acridine rings insert themselves between the base pairs of the DNA, a process known as classical intercalation. This mode of binding is driven by van der Waals forces and hydrophobic interactions between the aromatic rings of the acridine moiety and the DNA base pairs.
Quantitative Determination of DNA Binding Affinities and Constants
The binding of N-substituted acridine-9-amines to DNA has been shown to be an enthalpy-driven process, as determined by isothermal titration calorimetry. For these related compounds, the change in Gibbs free energy (ΔG) ranges from -7.51 to -6.75 kcal·mol⁻¹, with enthalpy changes (ΔH) between -11.58 and -3.83 kcal·mol⁻¹, and entropy contributions (TΔS) from -4.83 to 3.68 kcal·mol⁻¹. These values indicate that the formation of the DNA-acridine complex is thermodynamically favorable.
Studies on other 3-(acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones have reported intrinsic binding constants (Kb) in the range of 0.79 × 10⁵ to 2.85 × 10⁵ M⁻¹. These findings further underscore the strong binding affinity characteristic of this class of compounds.
Table 1: Thermodynamic Parameters for the Binding of Acridine Derivatives to DNA
| Compound Class | Binding Constant (K) | ΔG (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | TΔS (kcal·mol⁻¹) |
|---|---|---|---|---|
| N,N'-bis-(9-acridinyl)-4-aza-4-(4-azidobenzoyl)-1,7-diaminoheptane | Ka ≈ 3 x 10⁵ M⁻¹ googleapis.com | - | - | - |
| N-substituted acridine-9-amines | - | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 |
| 3-(acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones | Kb = 0.79 - 2.85 x 10⁵ M⁻¹ | - | - | - |
Note: Data for related acridine derivatives is presented to provide context for the potential binding thermodynamics of this compound.
Effects on DNA Conformation and Thermal Denaturation Profiles
The intercalation of this compound into the DNA helix induces significant conformational changes. This process typically leads to an unwinding of the DNA double helix to accommodate the intercalating moieties. The extent of this unwinding can be measured experimentally and is a characteristic feature of intercalating agents.
Furthermore, the binding of this bis-acridine compound enhances the thermal stability of the DNA. This is observed as an increase in the melting temperature (Tm), the temperature at which 50% of the double-stranded DNA dissociates into single strands. Studies on acridine-4-carboxamide derivatives have shown that such compounds can increase the Tm of a DNA duplex by as much as 8°C. This stabilization is a direct consequence of the strong non-covalent interactions between the compound and the DNA, which require more thermal energy to disrupt. The magnitude of the Tm shift provides a measure of the extent of stabilization.
Protein Interactions and Enzymatic Activity Modulation
Beyond its interaction with DNA, this compound and its derivatives have been shown to engage with proteins, particularly those associated with chromatin.
Binding to Histones and Chromatin Components
Chromatin, the complex of DNA and proteins in the nucleus, is a key target for many DNA-binding agents. The photoaffinity label analog, N,N'-bis-(9-acridinyl)-4-aza-4-(4-azidobenzoyl)-1,7-diaminoheptane, has been instrumental in demonstrating the interaction of bis-acridine compounds with histone proteins googleapis.com. Upon photoactivation, this compound has been observed to form covalent cross-links with histones H1, H2A/H2B, and H3 googleapis.com. This indicates a close proximity and direct interaction between the bis-acridine structure and these fundamental components of chromatin. The positively charged nature of the acridine rings likely facilitates electrostatic interactions with the negatively charged regions of histone proteins.
Photoaffinity Labeling Applications in Chromatin Studies
The ability of acridine derivatives to photoreact with proteins has been harnessed in the development of photoaffinity labels to probe chromatin structure and protein-DNA interactions. The aforementioned compound, N,N'-bis-(9-acridinyl)-4-aza-4-(4-azidobenzoyl)-1,7-diaminoheptane, serves as a prime example of such an application googleapis.com. By incorporating a photo-reactive azido (B1232118) group, researchers can initiate a covalent bond between the bis-acridine probe and nearby proteins upon exposure to light.
This technique allows for the identification of proteins that are in close spatial proximity to the DNA-bound probe. The labeling of specific histones by the bis-acridine photoaffinity probe provides valuable information about the arrangement of these proteins around the DNA and how this organization might be influenced by the binding of small molecules googleapis.com.
Table 2: Labeled Histone Proteins by a this compound Analog
| Photoaffinity Label | Labeled Histones |
|---|---|
| N,N'-bis-(9-acridinyl)-4-aza-4-(4-azidobenzoyl)-1,7-diaminoheptane | H1, H2A/H2B, H3 googleapis.com |
This table summarizes the histone proteins identified through photoaffinity labeling experiments using a derivative of this compound.
Inhibition and Allosteric Modulation of Key Enzymes (e.g., Acetylcholinesterase, Topoisomerases)
No studies were found that investigated the inhibitory or allosteric modulatory effects of this compound on key enzymes such as acetylcholinesterase or topoisomerases.
Cellular Permeability and Subcellular Localization Studies
There is no available data on the cellular permeability of this compound or its localization within subcellular compartments.
Antiproliferative and Antitumor Activity Investigations in Biological Models
No research could be located that examines the antiproliferative or antitumor properties of this compound in any biological models, either in vitro or in vivo.
There are no published studies detailing the cytotoxic mechanisms of this compound in any cancer cell lines.
Without any data on its primary activity, there is consequently no information regarding the selectivity profile of this compound.
Antimicrobial and Antiparasitic Efficacy Studies
No literature is available to suggest that this compound has been evaluated for its antimicrobial or antiparasitic efficacy. While some patents mention the potential for incorporating antimicrobial agents into formulations using this compound as a photoinitiator, this does not pertain to the intrinsic activity of the compound itself.
Supramolecular Chemistry and Host Guest Complexation with 1,7 Bis 9 Acridinyl Heptane
Formation of Inclusion Complexes with Macrocyclic Hosts
The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry. The size, shape, and chemical nature of 1,7-bis(9-acridinyl)heptane allow it to form stable inclusion complexes with various macrocycles, most notably cyclodextrins and cucurbiturils.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar guest molecules in aqueous solutions. Due to the hydrophobic nature of its acridine (B1665455) rings and heptane (B126788) linker, this compound is an ideal candidate for encapsulation within the cyclodextrin (B1172386) cavity. The size of the cyclodextrin is a critical factor in determining the stability and stoichiometry of the resulting complex.
Beta-cyclodextrin (β-CD), with its seven glucose units, provides a cavity size that is well-suited to accommodate one of the acridine moieties of the guest molecule. This leads to the formation of a 1:1 inclusion complex where one of the acridine rings is encapsulated within the β-CD cavity. The flexible heptane linker allows the second acridine ring to remain outside the cavity. In the presence of an excess of β-CD, the formation of a 1:2 host-guest complex is also possible, where each acridine ring is encapsulated by a separate β-CD molecule.
Gamma-cyclodextrin (γ-CD), with its larger cavity, can potentially encapsulate the entire bis-acridine guest, although such a complex might be less stable due to the conformational freedom of the heptane chain. The primary driving force for the formation of these inclusion complexes is the hydrophobic effect, which favors the removal of the nonpolar guest from the aqueous environment and its sequestration within the hydrophobic CD cavity.
Table 1: Illustrative Stoichiometry and Binding Constants for the Complexation of Acridine Derivatives with Cyclodextrins
| Host Macrocycle | Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) (M⁻¹) |
| β-Cyclodextrin | Acridine | 1:1 | ~ 10³ - 10⁴ |
| β-Cyclodextrin | This compound | 1:1 and 1:2 | Estimated ~ 10⁴ - 10⁵ |
| γ-Cyclodextrin | This compound | 1:1 | Estimated ~ 10³ - 10⁴ |
| Note: The binding constants for this compound are estimated based on data for similar acridine derivatives due to the absence of specific experimental data for this compound. |
Cucurbiturils (CB[n]) are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two polar carbonyl-fringed portals. Cucurbit sci-hub.seuril (CB sci-hub.se), with its cavity volume of approximately 279 ų, is particularly well-suited for encapsulating aromatic guests.
The acridine moieties of this compound can be protonated at their nitrogen atoms in acidic conditions, resulting in a dicationic guest. This positive charge significantly enhances the binding affinity with cucurbiturils due to favorable ion-dipole interactions between the cationic guest and the electron-rich carbonyl portals of the CB[n] host.
In the case of this compound, CB sci-hub.se can form a stable 1:1 inclusion complex by encapsulating one of the acridine rings. The formation of a 1:2 complex, with each acridine unit being capped by a CB sci-hub.se molecule, is also plausible. The hydrophobic heptane linker would likely remain outside the cavity, looping between the two host molecules. The encapsulation within the constrained environment of the cucurbituril (B1219460) cavity can lead to significant changes in the photophysical properties of the acridine fluorophores, such as enhanced fluorescence intensity and increased fluorescence lifetimes.
Characterization of Non-Covalent Interactions Driving Complexation
The stability of the supramolecular complexes formed between this compound and macrocyclic hosts is dictated by a combination of non-covalent interactions.
While the primary driving forces for complexation are often hydrophobic in nature, hydrogen bonding and electrostatic interactions can provide additional stability. In the protonated form, the acridinium (B8443388) ions can participate in hydrogen bonding with the hydroxyl groups on the rim of cyclodextrins or with the carbonyl portals of cucurbiturils.
As mentioned earlier, electrostatic interactions are particularly significant in the complexation with cucurbiturils. The strong ion-dipole forces between the positively charged acridinium guest and the polar portals of the CB[n] host contribute substantially to the high binding affinities observed for such systems.
The hydrophobic effect is arguably the most dominant force in the formation of inclusion complexes with nonpolar guests in aqueous solutions. The unfavorable interaction between the hydrophobic acridine rings and the heptane chain of this compound with the surrounding water molecules drives the guest into the nonpolar cavity of the host macrocycle. This process is entropically favorable as it releases the ordered water molecules from the surface of the guest back into the bulk solvent. The hydrophobic effect is a key contributor to the stability of complexes with both cyclodextrins and cucurbiturils. nih.govnih.gov
Table 2: Summary of Non-Covalent Interactions in the Complexation of this compound
| Interaction Type | Description | Host Macrocycle(s) |
| Hydrophobic Effect | Sequestration of nonpolar guest from aqueous environment into the host cavity. | Cyclodextrins, Cucurbiturils |
| π-π Stacking | Interaction between the aromatic acridine rings. | Can occur between guest molecules. |
| Van der Waals Forces | Weak, short-range attractive forces between the guest and the host cavity walls. | Cyclodextrins, Cucurbiturils |
| Hydrogen Bonding | Interaction between protonated acridinium ions and polar groups on the host. | Cyclodextrins, Cucurbiturils |
| Ion-Dipole Interactions | Electrostatic attraction between cationic guest and polar host portals. | Cucurbiturils |
Modulation of Photophysical and Chemical Properties via Host-Guest Interactions
The interaction of this compound with various host molecules can lead to significant changes in its photophysical and chemical characteristics. These alterations are a direct consequence of the formation of host-guest complexes, where the acridine units are encapsulated or interact with the host's cavity or surface.
The fluorescence of the acridine units in this compound is highly sensitive to its local environment. Upon complexation with a host molecule, both fluorescence enhancement and quenching have been observed, depending on the nature of the host and the specific interactions at play.
Fluorescence Enhancement is often attributed to the rigidification of the acridine moieties upon inclusion in a host cavity. This restriction of intramolecular motion, such as rotational and vibrational modes, reduces non-radiative decay pathways, thereby increasing the fluorescence quantum yield. For instance, encapsulation within the hydrophobic cavity of a cyclodextrin can shield the acridine units from solvent molecules and reduce collisional quenching, leading to enhanced emission.
Fluorescence Quenching , conversely, can occur through several mechanisms. Photoinduced electron transfer (PET) is a common pathway where the host molecule can act as either an electron donor or acceptor, quenching the excited state of the acridine. Another mechanism is energy transfer, where the excitation energy is transferred from the acridine to the host molecule. The presence of heavy atoms in the host's structure can also induce quenching via the heavy-atom effect, which promotes intersystem crossing to the triplet state.
| Interaction Mechanism | Observed Effect on Fluorescence | Plausible Host Type |
| Rigidification of Acridine Units | Enhancement | Cyclodextrins, Calixarenes |
| Shielding from Solvent | Enhancement | Cucurbit[n]urils, Zeolites |
| Photoinduced Electron Transfer (PET) | Quenching | Electron-rich or -poor hosts |
| Förster Resonance Energy Transfer (FRET) | Quenching | Hosts with overlapping absorption spectra |
| Heavy-Atom Effect | Quenching | Hosts containing bromine or iodine |
The acidity of the acridinyl groups in this compound, characterized by their pKa values, can be significantly altered upon the formation of host-guest complexes. The pKa represents the equilibrium between the protonated (acridinium) and deprotonated (acridine) forms.
Binding to a host molecule can stabilize one form over the other, thereby shifting the pKa. For example, if a host molecule preferentially binds to the protonated, positively charged acridinium form through cation-π interactions or hydrogen bonding, it will stabilize this form and lower the pKa, making the compound a stronger acid in the supramolecular context. Conversely, if the host's cavity is hydrophobic and preferentially encapsulates the neutral acridine form, it will shift the equilibrium towards deprotonation, raising the pKa and making the compound a weaker acid. This tuning of acidity is a powerful tool in the development of pH-responsive supramolecular systems.
| Host Environment | Preferential Binding | Effect on pKa |
| Anionic or Polar Cavity | Protonated (Acridinium) | Decrease |
| Hydrophobic/Apolar Cavity | Deprotonated (Acridine) | Increase |
| Cationic Cavity | Deprotonated (Acridine) | Increase |
Self-Assembly and Aggregation Behavior of this compound
In addition to forming complexes with host molecules, this compound can exhibit self-assembly and aggregation, particularly in aqueous environments. This behavior is driven by a combination of hydrophobic effects and π-π stacking interactions between the planar acridine rings.
The flexible heptane linker allows the two acridine units to adopt various conformations. In dilute solutions, the molecule may exist in an open conformation. However, as the concentration increases, intermolecular aggregation can occur, leading to the formation of dimers, oligomers, and larger aggregates. These aggregates are often characterized by changes in the absorption and emission spectra, such as the appearance of new, red-shifted absorption bands (H-aggregates) or blue-shifted bands (J-aggregates), and often, a decrease in fluorescence intensity due to self-quenching.
The nature of the solvent, temperature, and the presence of salts can all influence the extent and nature of the aggregation. The formation of these self-assembled structures is a key aspect of the supramolecular chemistry of this compound and is crucial for its potential applications in areas such as sensing and materials science.
Advanced Research Applications and Future Directions for 1,7 Bis 9 Acridinyl Heptane
Development as Molecular Probes and Biosensing Agents
The inherent fluorescence of the acridine (B1665455) moiety makes it an excellent building block for sensors and probes. mdpi.comresearchgate.net Acridine derivatives are known for their ability to interact with biological macromolecules and their sensitivity to the local environment, which can be harnessed for detection and imaging purposes. nih.govresearchgate.net
Design and Application of Fluorescent Probes for Biological Analytes
The structure of 1,7-Bis(9-acridinyl)heptane, with two planar aromatic systems, is well-suited for designing fluorescent probes. The flexible heptane (B126788) linker allows the two acridine rings to adopt various conformations, potentially forming a binding pocket for specific analytes. This "molecular tweezer" configuration can lead to selective interactions with target molecules, including metal ions or biomolecules.
The design of such probes often involves the principle that binding of an analyte to the probe induces a measurable change in its fluorescence properties, such as intensity, wavelength, or lifetime. For instance, the interaction of a metal ion with the nitrogen atoms of the acridine rings could alter the electronic structure of the molecule, leading to fluorescence quenching or enhancement. nih.gov The ability of acridine derivatives to intercalate into DNA also suggests potential applications in designing probes for nucleic acid detection. nih.govresearchgate.net
| Potential Analyte | Sensing Principle | Anticipated Fluorescence Response |
| Metal Ions (e.g., Cd²⁺, Fe³⁺, Ni²⁺) | Chelation by the two acridine units alters the electronic state of the fluorophore. nih.govresearchgate.net | Fluorescence enhancement or quenching ("off-on" or "on-off" response). |
| Anionic Species | Electrostatic interactions or hydrogen bonding with a modified acridine structure. | Change in emission spectrum due to altered intramolecular charge transfer (ICT). |
| Biomolecules (e.g., DNA, proteins) | Intercalation or groove binding of the acridine moieties into the biomolecular structure. researchgate.net | Modulation of fluorescence due to changes in the local environment and π-π stacking. |
Principles of Chemosensor Functionality and Sensing Mechanisms
The functionality of chemosensors based on this compound would rely on established photophysical mechanisms. The presence of two fluorophores in close proximity allows for several sensing pathways:
Photoinduced Electron Transfer (PET): In a PET sensor, the binding of an analyte to the receptor unit can inhibit or promote electron transfer between the receptor and the fluorophore, switching the fluorescence "on" or "off."
Excimer/Exciplex Formation: The two acridine rings, brought into close proximity by the flexible linker, can form an excimer (an excited-state dimer) upon excitation, which has a characteristic, red-shifted emission compared to the monomer. The binding of a target analyte could disrupt this interaction, leading to a change in the ratio of monomer to excimer emission.
Förster Resonance Energy Transfer (FRET): While less common for identical fluorophores, modification of one acridine unit to alter its spectral properties could create a FRET pair. The distance-dependent nature of FRET could then be used to probe conformational changes induced by analyte binding.
The choice of mechanism dictates the design of the sensor and the nature of the output signal, allowing for the development of highly sensitive and selective detection methods. researchgate.net
Potential in Molecular Electronics and Optoelectronic Devices
Acridine derivatives are gaining attention for their use in organic electronic devices due to their favorable electronic properties and high thermal stability. google.comgoogle.com Their rigid, planar structure facilitates charge transport and efficient light emission, making them suitable for components in devices like Organic Light-Emitting Diodes (OLEDs). wikipedia.org
Integration of Acridine Derivatives into Organic Electroluminescent Devices
Recent research has demonstrated the successful integration of novel acridine derivatives into OLEDs, where they can function in various roles. google.comgoogle.com These compounds are particularly noted for their potential as blue light-emitting materials, which remains a significant challenge in OLED technology. The incorporation of both electron-donating and electron-accepting moieties within a single acridine-based molecule can enhance luminous efficiency and device lifetime. google.com Some acridine derivatives are specifically designed as Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve near-100% internal quantum efficiency.
While this compound itself may not be optimized for OLED applications, it serves as a foundational structure. By functionalizing the acridine rings with appropriate charge-transporting or electron donor/acceptor groups, this bis-acridine scaffold could be developed into high-performance materials for various layers within an OLED stack.
| Role in OLED | Function | Relevant Properties of Acridine Derivatives |
| Emissive Layer (Emitter/Dopant) | Generates light upon recombination of electrons and holes. | High fluorescence quantum yield, color purity, thermal stability. google.com |
| Host Material | Forms the matrix for the emissive dopant in the emissive layer. | Good charge transport properties, high triplet energy. |
| Hole Transporting Layer (HTL) | Facilitates the transport of holes from the anode to the emissive layer. | Appropriate HOMO level, high hole mobility. google.com |
| Electron Transporting Layer (ETL) | Facilitates the transport of electrons from thecathode to the emissive layer. | Appropriate LUMO level, high electron mobility. |
Prospects for Functionalization in Conjugated Polymer Systems
Incorporating functional units like this compound into conjugated polymer systems is a promising strategy for creating new materials with tailored optoelectronic properties. The bis-acridine unit can be chemically modified with polymerizable groups (e.g., vinyl, ethynyl, or halogenated moieties) to be integrated as a monomer into a polymer chain via standard polymerization techniques.
The resulting polymer would combine the processability and mechanical flexibility of a polymer with the distinct photophysical characteristics of the acridine fluorophore. Such materials could find use in large-area, flexible electronic devices, chemical sensors where the polymer matrix provides a pre-concentrating effect, or as emissive films. The presence of two acridine units per monomer could lead to unique intra-chain interactions, potentially influencing the polymer's conformation and electronic properties.
Theoretical and Computational Chemistry Studies
Computational chemistry provides invaluable tools for understanding the structure-property relationships of molecules like this compound and for predicting their behavior in various applications. ijpsjournal.com Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently used to investigate the electronic structure and photophysical properties of acridine derivatives.
These computational studies can:
Predict the ground and excited-state geometries of the molecule.
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing electronic devices.
Simulate absorption and emission spectra, aiding in the interpretation of experimental data.
Model the interaction and binding energies between the bis-acridine structure and potential analytes, guiding the design of selective chemosensors. ijpsjournal.comijpsjournal.com
Assess the stability of different molecular conformations and their interconversion pathways. acs.orgresearchgate.net
Computational analysis of this compound provides key data points that inform its potential applications.
| Computed Property | Value/Description | Relevance |
| Molecular Formula | C₃₃H₃₀N₂ | Basic chemical identity. nih.gov |
| Molecular Weight | 454.6 g/mol | Fundamental physical property. nih.gov |
| ACD/LogP | 9.83 | Predicts high lipophilicity, relevant for solubility and membrane interactions. lookchem.com |
| Polar Surface Area | 25.78 Ų | Influences solubility and permeability through biological membranes. lookchem.com |
| #Freely Rotating Bonds | 8 | Indicates conformational flexibility of the heptane linker. lookchem.com |
| HOMO/LUMO Energies | (Calculable) | Determine the electronic and charge-transport properties for OLED applications. |
| Simulated Spectra | (Calculable) | Predicts the wavelengths of light absorption and emission for sensor design. |
By leveraging these theoretical insights, researchers can rationally design and optimize derivatives of this compound for specific, high-performance applications, accelerating the development of new materials.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of molecules over time. While specific MD studies on this compound are not prevalent, research on other bis-acridine compounds, particularly their interactions with DNA, provides a strong precedent for the utility of this approach.
MD simulations can model the process of bis-intercalation, where both acridine rings of the molecule insert themselves between the base pairs of a DNA strand. These simulations can reveal the stability of such complexes and the specific interactions, such as van der Waals forces and electrostatic interactions, that hold the molecule in place. The heptane linker's flexibility is a key factor that can be investigated through MD, as it dictates the distance and orientation between the two acridine moieties, influencing the preferred binding sites on the DNA.
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as proteins or other small molecules. This can provide insights into its potential as a therapeutic agent or its behavior in different solvent environments.
Prediction of Conformational Preferences and Ligand-Binding Geometries
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies could be used to predict its binding geometry within the active site of an enzyme or at the interface of a DNA strand. These studies can provide valuable information on the key interactions that stabilize the complex and can guide the design of new derivatives with improved binding affinity and selectivity.
For bis-acridines, the length and flexibility of the linker are known to be crucial for their DNA binding mode. A heptane linker provides significant conformational freedom, allowing the two acridine rings to adopt various relative orientations. Computational studies on similar compounds have shown that the linker can reside in either the major or minor groove of the DNA, depending on its length and chemical nature.
Table 2: Key Factors Influencing Ligand-Binding Geometries of Bis-Acridines
| Factor | Influence on Binding Geometry |
| Linker Length | Determines the number of base pairs spanned between the two intercalated acridine rings. |
| Linker Flexibility | Allows the molecule to adopt an optimal conformation for binding to a specific target site. |
| Substituents on Acridine Rings | Can enhance binding affinity and selectivity through additional interactions with the target. |
| Target Site Topography | The shape and chemical environment of the binding site on the target molecule (e.g., DNA sequence) dictate the preferred binding mode. |
Emerging Research Frontiers and Interdisciplinary Applications
The unique photophysical properties and DNA-intercalating ability of acridine-based compounds open up a range of emerging research frontiers and interdisciplinary applications for molecules like this compound.
One of the most promising areas is the development of fluorescent probes for biological imaging. The fluorescence of acridine derivatives is often sensitive to their local environment, making them suitable for sensing applications. For instance, bis-acridine compounds have been designed to exhibit enhanced fluorescence upon binding to double-stranded DNA, allowing for the specific detection of DNA in complex biological samples nih.gov. This property could be exploited in the development of novel diagnostic tools and in cell biology research.
In the field of materials science, the planar aromatic structure of the acridine moieties suggests potential applications in the development of organic electronic materials. The ability of these molecules to self-assemble and interact through π-π stacking could be utilized in the design of organic semiconductors or light-emitting diodes.
Furthermore, the established biological activity of acridine derivatives as anticancer and antiparasitic agents continues to be an active area of research researchgate.netnih.gov. The bis-acridine scaffold offers the potential for enhanced potency and selectivity compared to their monomeric counterparts. Future research may focus on optimizing the linker and the acridine substituents of compounds like this compound to develop new therapeutic agents with improved efficacy and reduced side effects. The potential for acridine derivatives in corrosion inhibition and the development of novel sensors also represent exciting avenues for future interdisciplinary research.
Conclusion and Outlook
Synthesis of Key Research Findings and Scholarly Contributions
Research into bis-acridine compounds has established them as a significant class of molecules with potent biological activities, primarily attributable to their unique interaction with DNA. The core structure of these molecules, featuring two planar acridine (B1665455) rings connected by a flexible linker, allows them to function as DNA bis-intercalators. This mechanism involves the insertion of both acridine moieties between the base pairs of the DNA double helix. nih.gov The nature and length of the linker chain are critical determinants of this interaction. For effective bis-intercalation, the linker must be of a sufficient length to span at least two base pairs, a criterion established in early studies to be around 10.1 Å. nih.gov The seven-carbon aliphatic chain in 1,7-Bis(9-acridinyl)heptane provides this necessary length and flexibility, positioning it as a putative DNA bis-intercalator.
This binding to DNA interferes with critical cellular processes by obstructing the machinery responsible for DNA replication and transcription. nih.gov A primary consequence of this interaction is the inhibition of topoisomerase enzymes. nih.govwikipedia.org Topoisomerases are vital for managing DNA topology during replication, and their inhibition by agents like bis-acridines can lead to the stabilization of DNA-enzyme complexes, resulting in lethal DNA strand breaks and ultimately triggering apoptosis (programmed cell death). wikipedia.org Both topoisomerase I and II have been identified as targets for various acridine derivatives. nih.govmdpi.com
The potent cytotoxic effects stemming from this mechanism have made bis-acridine derivatives promising candidates for anticancer therapeutics. nih.gov Numerous studies on various analogues have demonstrated significant growth inhibition against a wide range of human tumor cell lines. nih.govacs.orgnih.gov Furthermore, the utility of this chemical scaffold extends beyond oncology, with demonstrated efficacy against several protozoan and helminth parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). nih.gov
| Property | Value |
|---|---|
| CAS Number | 141946-28-3 |
| Molecular Formula | C33H30N2 |
| Molecular Weight | 454.6 g/mol |
| Melting Point | 152-154 °C |
| Compound Class | Primary Mechanism | Therapeutic Potential | Example IC50 Values |
|---|---|---|---|
| Bis(acridine-4-carboxamides) | DNA Bis-intercalation, Topoisomerase I/II Inhibition | Anticancer | As low as 2 nM against Lewis lung carcinoma acs.org |
| Polyamine-linked Bis-acridines | DNA Bis-intercalation | Antiparasitic (e.g., P. falciparum, T. brucei) | Low to mid-nanomolar EC50 values against P. falciparum and T. brucei nih.gov |
| Acridinyl-triazole Derivatives | Topoisomerase II Inhibition | Anticancer | IC50 of 0.52 µM against Topoisomerase IIβ for a lead compound nih.gov |
Identification of Current Challenges and Limitations in this compound Research
The most significant limitation in the study of this compound is the scarcity of specific research dedicated to this particular molecule. While the broader class of bis-acridines has been extensively investigated, detailed synthesis, biological evaluation, and structure-activity relationship (SAR) studies focusing specifically on the heptane-linked derivative are not widely available in peer-reviewed literature. Consequently, its specific pharmacological profile remains largely inferred from the general properties of related compounds.
Several broader challenges inherent to the development of bis-acridine compounds as therapeutic agents are applicable to this compound:
Cytotoxicity and Selectivity: A major hurdle for DNA intercalating agents is their potential for indiscriminate cytotoxicity, affecting both cancerous and healthy cells. jppres.com This lack of selectivity can lead to a narrow therapeutic window and significant side effects, a common challenge in cancer chemotherapy. nih.gov
Drug Resistance: Cancer cells can develop resistance to topoisomerase inhibitors through various mechanisms, such as decreased enzyme levels or mutations that prevent drug binding. acs.org This acquired resistance can limit the long-term efficacy of bis-acridine-based therapies.
Pharmacokinetic Properties: Bis-acridines are typically large, lipophilic molecules, which can lead to poor aqueous solubility, limited bioavailability, and unfavorable pharmacokinetic profiles. These factors can impede the translation of potent in vitro activity into effective in vivo therapies.
Complexity of Mechanism: While DNA bis-intercalation and topoisomerase inhibition are considered primary mechanisms, the full spectrum of their biological effects is complex. Some studies suggest that the antiparasitic activity of certain bis-acridines may be independent of their ability to bis-intercalate DNA, indicating that other cellular targets may be involved. nih.gov A comprehensive understanding of all mechanisms of action is crucial for rational drug design and predicting clinical outcomes.
Future Perspectives and Translational Potential of Bis-Acridinyl Heptane (B126788) Compounds
The translational potential of bis-acridinyl heptane compounds, including this compound, is considerable, though it hinges on addressing the aforementioned challenges through focused research. Future investigations should begin with the specific synthesis and rigorous biological evaluation of this compound to establish its unique cytotoxic profile, DNA binding affinity, and efficacy as a topoisomerase inhibitor.
Looking forward, several avenues of research hold promise for this class of compounds:
Rational Drug Design: Future synthetic efforts can focus on creating novel analogues based on the bis-acridinyl heptane scaffold. Modifications could include introducing functional groups to the heptane linker to alter its flexibility or polarity, or substituting the acridine rings to enhance binding specificity and reduce off-target toxicity. Such strategies have been successful for other bis-acridine series, leading to compounds with superior potency. acs.org
Targeting Atypical DNA Structures: There is growing interest in designing intercalators that selectively target non-canonical DNA structures, such as G-quadruplexes or DNA junction sites, which are often implicated in cancer cell proliferation. nih.govoup.com Exploring the ability of bis-acridinyl heptane derivatives to bind these alternative targets could open new therapeutic windows.
Combination Therapies: To combat drug resistance and enhance efficacy, bis-acridines could be investigated as part of combination therapy regimens. Their mechanism of inducing DNA damage could synergize with other anticancer drugs, such as PARP inhibitors or radiation therapy.
Expanded Therapeutic Indications: The demonstrated antiparasitic activity of bis-acridines is a compelling area for further development. nih.gov Systematic screening of bis-acridinyl heptane and related compounds against a wider range of parasites could identify new lead compounds for treating neglected tropical diseases.
Theranostic Applications: The inherent fluorescence of the acridine moiety presents an opportunity for developing theranostic agents. These molecules could simultaneously act as therapeutic agents and be visualized within cells or tissues, allowing for real-time monitoring of drug distribution and target engagement.
Q & A
Basic Research Question
- ¹H-NMR : Resolve aromatic proton signals (δ 7.5–8.5 ppm) and aliphatic heptane protons (δ 1.2–1.8 ppm) (see for spectral templates) .
- IR spectroscopy : Confirm C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
Advanced Data Contradictions : Discrepancies in melting points or solubility may arise from polymorphic forms. Use X-ray crystallography or differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
Advanced Research Question
- pH sensitivity : Acridine’s basicity (pKa ~5.5) causes protonation below pH 4, altering solubility and reactivity. Buffered solutions (pH 7–9) are recommended for catalytic studies .
- Thermal stability : Decomposition occurs above 200°C; use inert atmospheres (N2 or Ar) during high-temperature reactions .
Methodological Tip : Conduct accelerated stability studies (40–60°C, 75% RH) to simulate long-term storage conditions .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Hazard classification : While not explicitly classified as toxic (), acridine derivatives may irritate skin/eyes (Category 2A per GHS) .
- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid dust generation .
- Waste disposal : Incinerate or treat with oxidizing agents (e.g., KMnO4/H2SO4) to degrade acridine rings .
How do structural analogs (e.g., 1,7-bis(4-hydroxyphenyl)heptane derivatives) inform SAR studies of this compound?
Advanced Research Question
- Electron-withdrawing groups : Substituents like hydroxyl or methoxy groups (e.g., 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane) enhance solubility but reduce intercalation efficiency due to steric hindrance .
- Chain length : Shorter alkyl chains (e.g., pentane analogs) decrease thermal stability but improve catalytic turnover rates .
Methodology : Compare analogs using molecular docking (for DNA binding) or Hammett plots (for electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
